![molecular formula C17H13N B13344245 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole: is a heterocyclic compound that features a fused indene and pyrrole ring system with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole typically involves multicomponent reactions. One common method is the one-pot three-component reaction of ninhydrin, 1,3-dicarbonyl compounds, and primary amines. This reaction is carried out in the presence of triphenylphosphine in acetonitrile at room temperature, yielding the desired indeno[1,2-b]pyrrole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse molecular architectures through multicomponent reactions .
Biology and Medicine: It is being explored for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique electronic properties make it suitable for use in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Indeno[1,2-b]pyrrole: A closely related compound with similar structural features.
Pyrrolo[3,2-b]pyrrole-1,4-dione: Another heterocyclic compound with a fused pyrrole ring system.
Tetrahydroindol-4-one: A compound with a similar indole structure.
Uniqueness: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole stands out due to its phenyl substituent, which imparts unique electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C17H13N |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-phenyl-1,4-dihydroindeno[1,2-b]pyrrole |
InChI |
InChI=1S/C17H13N/c1-2-6-12(7-3-1)16-11-18-17-14-9-5-4-8-13(14)10-15(16)17/h1-9,11,18H,10H2 |
InChI Key |
SCGHKLCSQHBEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


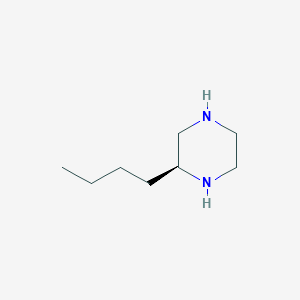
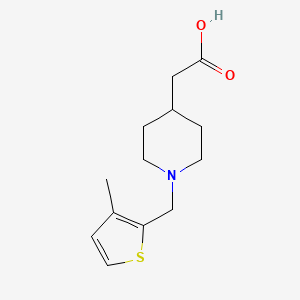


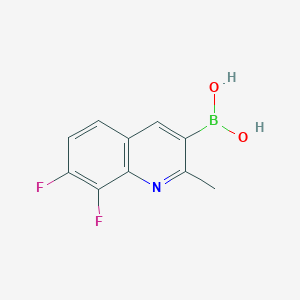
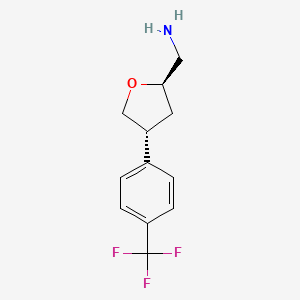
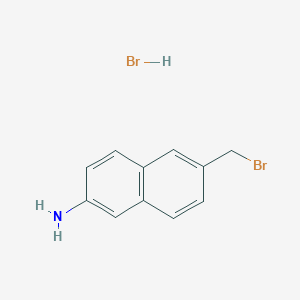

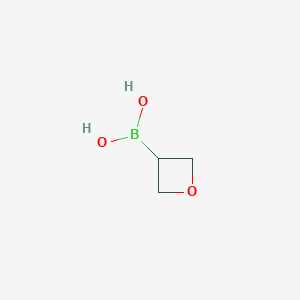
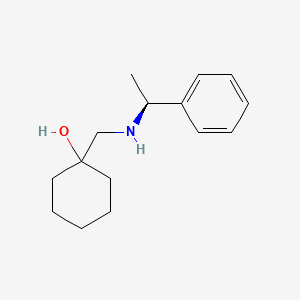

![(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13344240.png)

![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
